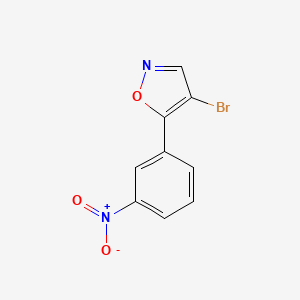![molecular formula C17H23NO4 B10903772 5,5-Dimethyl-3-[(3,4,5-trimethoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B10903772.png)
5,5-Dimethyl-3-[(3,4,5-trimethoxyphenyl)amino]cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a cyclohexenone ring substituted with a 3,4,5-trimethoxyanilino group and two methyl groups at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of acetone with an appropriate aldehyde, followed by cyclization.
Introduction of the Trimethoxyanilino Group: The 3,4,5-trimethoxyanilino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,4,5-trimethoxyaniline with a suitable electrophile, such as a halogenated cyclohexenone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
5,5-ジメチル-3-[(3,4,5-トリメトキシフェニル)アミノ]シクロヘキサ-2-エン-1-オンは、以下を含むさまざまな化学反応を起こすことができます。
-
酸化: : この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、対応するケトンまたはカルボン酸を生成できます .
-
還元: : 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、アルコールまたはアミンが生成されます .
-
置換: : この化合物は、特にアミノ基で、ハロアルカンまたはアシルクロリドなどの試薬を使用して、求核置換反応を起こすことができます .
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。
置換: ピリジンまたはトリエチルアミンなどの塩基存在下でのハロアルカンまたはアシルクロリド。
主な生成物
酸化: ケトンまたはカルボン酸。
還元: アルコールまたはアミン。
置換: アルキル化またはアシル化誘導体。
4. 科学研究への応用
5,5-ジメチル-3-[(3,4,5-トリメトキシフェニル)アミノ]シクロヘキサ-2-エン-1-オンは、いくつかの科学研究に適用されています。
科学的研究の応用
5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: It can be used in the development of organic materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.
作用機序
5,5-ジメチル-3-[(3,4,5-トリメトキシフェニル)アミノ]シクロヘキサ-2-エン-1-オンの作用機序は、チューブリンやヒートショックタンパク質90などの分子標的との相互作用を伴います。トリメトキシフェニル部分は、これらの標的に結合し、それらの活性を阻害します。 これにより、微小管重合やタンパク質の折り畳みなどの細胞プロセスが混乱し、最終的にがん細胞の細胞死につながります .
6. 類似化合物の比較
類似化合物
コルヒチン: チューブリン重合を阻害する痛風治療薬.
ポドフィロトキシン: 外陰部のいぼの治療に使用される.
トリメトレキセート: 抗菌作用を有するジヒドロ葉酸レダクターゼ阻害剤.
トリメトプリム: 抗菌剤として使用される別のジヒドロ葉酸レダクターゼ阻害剤.
独自性
5,5-ジメチル-3-[(3,4,5-トリメトキシフェニル)アミノ]シクロヘキサ-2-エン-1-オンは、シクロヘキセノンコアとトリメトキシフェニルアミノ基の組み合わせによりユニークです。 この構造的特徴は、独特の薬理学的特性を付与し、医薬品化学と生物学研究において汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
- 5,5-dimethyl-3-(3,4-dimethoxyanilino)-2-cyclohexen-1-one
- 5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-cyclohexen-1-one
- 5,5-dimethyl-3-(3,4,5-trimethoxybenzyl)-2-cyclohexen-1-one
Uniqueness
5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one is unique due to the presence of the trimethoxyanilino group, which imparts specific electronic and steric properties. This makes the compound particularly interesting for applications in medicinal chemistry and materials science, where these properties can be leveraged for specific functions.
特性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
5,5-dimethyl-3-(3,4,5-trimethoxyanilino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H23NO4/c1-17(2)9-12(6-13(19)10-17)18-11-7-14(20-3)16(22-5)15(8-11)21-4/h6-8,18H,9-10H2,1-5H3 |
InChIキー |
ZVORVVHVVXSAFD-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C(=C2)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903711.png)
![Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate](/img/structure/B10903715.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10903722.png)
![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10903730.png)

![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10903746.png)
![4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10903749.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)
![N'~1~,N'~5~-bis[(E)-pyridin-2-ylmethylidene]pentanedihydrazide](/img/structure/B10903752.png)
![Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903757.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B10903765.png)
![ethyl (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate](/img/structure/B10903769.png)
